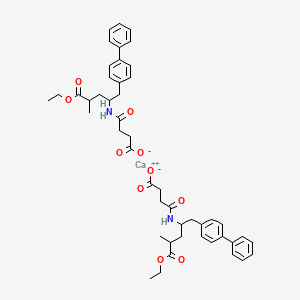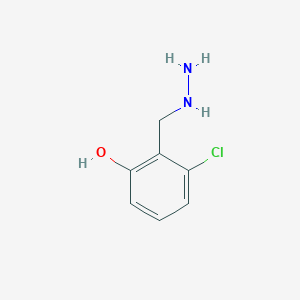
3-Chloro-2-(hydrazinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(hydrazinylmethyl)phenol is a specialized chemical compound with a unique molecular structure. It is identified by the CAS number 2229255-84-7 . This compound is characterized by the presence of a chloro group, a hydrazinylmethyl group, and a phenol group, making it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(hydrazinylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chlorophenol, with hydrazine derivatives under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and is conducted in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis protocols. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent has been developed as a mild and efficient method . This approach avoids harsh reaction conditions and toxic reagents, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylmethyl group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenols and derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-(hydrazinylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorophenol: Lacks the hydrazinylmethyl group, making it less versatile in certain applications.
2-Hydrazinylmethylphenol:
Phenol: A simpler structure without the chloro and hydrazinylmethyl groups, limiting its use in specialized applications
Uniqueness
3-Chloro-2-(hydrazinylmethyl)phenol is unique due to the presence of both the chloro and hydrazinylmethyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its simpler analogs .
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
3-chloro-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(11)5(6)4-10-9/h1-3,10-11H,4,9H2 |
Clave InChI |
HLGJUWPANQNVFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CNN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


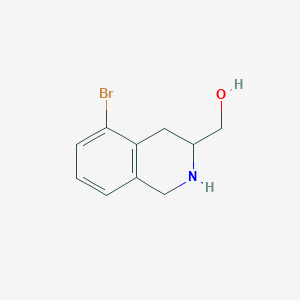
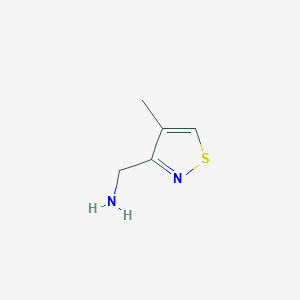
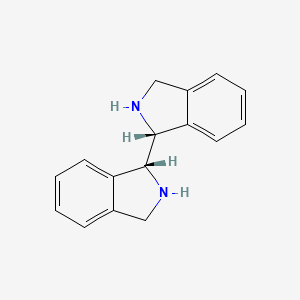
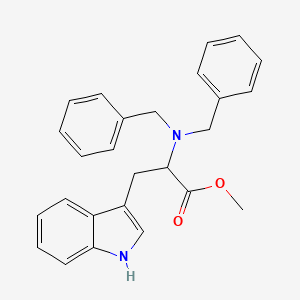
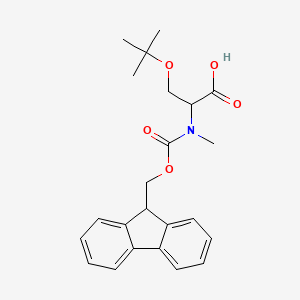
![4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12823603.png)

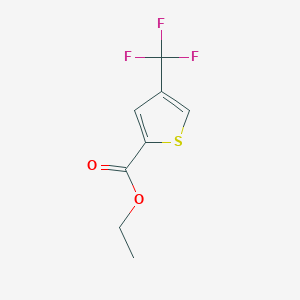

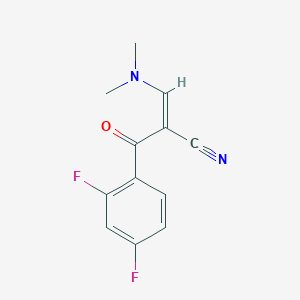
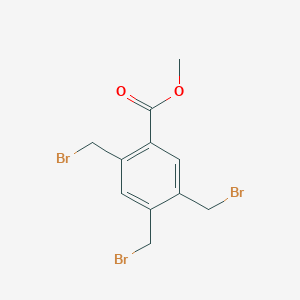
![Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12823619.png)
